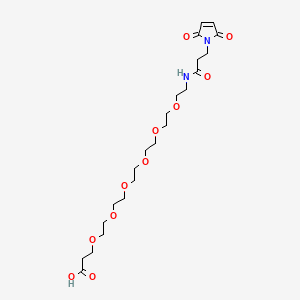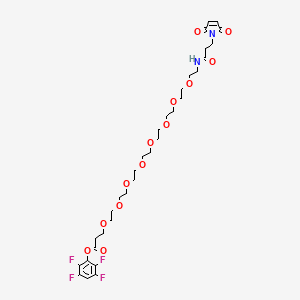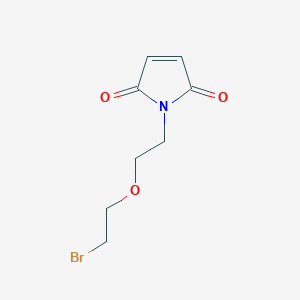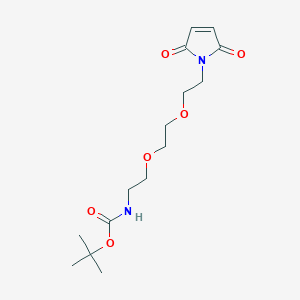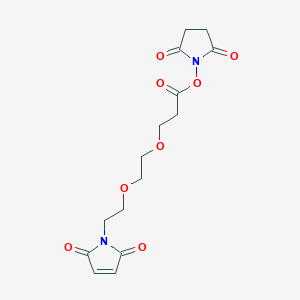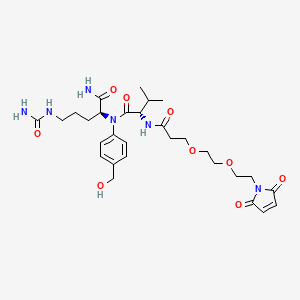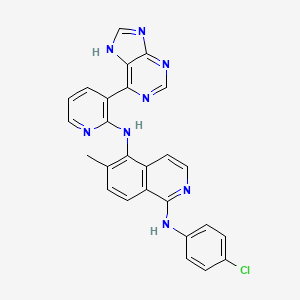
B-Raf inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . This compound is used for the treatment of some B-Raf–mutated cancers .
Synthesis Analysis
A scalable synthetic route to this compound has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .
Molecular Structure Analysis
The molecular weight of this compound is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .
Chemical Reactions Analysis
This compound has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .
Physical And Chemical Properties Analysis
Scientific Research Applications
RAF Transformation and MEK Addiction : RAF inhibitors, including B-Raf inhibitors, are significant due to RAF's role at the convergence point of signal transduction, particularly in RAF-transformed cells that are "hooked" on MEK. This makes them sensitive to growth inhibition by kinase inhibitors (Rapp, Götz, & Albert, 2006).
Selective and Potent Raf Inhibitors : In cancer cells with wild-type B-Raf, exposure to Raf inhibitors can paradoxically activate the mitogen-activated protein kinase (MAPK) signaling, leading to enhanced proliferation and tumor growth in some cell lines (Carnahan et al., 2010).
Role in Tumor Formation and Drug Discovery : The three mammalian members of the Raf family, A-Raf, B-Raf, and C-Raf, are involved in cellular processes like growth, survival, and transformation. B-RAF mutations in human cancers have led to a broad interest in developing therapies that interfere with aberrant Raf kinase signaling (Schreck & Rapp, 2006).
Pharmacophore and Binding Analysis : The study of B-RAF inhibitors' structures and binding modes is critical for understanding their therapeutic potential. Research on novel B-RAF inhibitor families has shown that they can inhibit B-RAF and its mutant forms in the sub-micromolar range, showing potential for targeted cancer therapy (Baska et al., 2014).
Activation of MEK/ERK Signaling by B-Raf Inhibition : B-Raf inhibitors used in B-Raf-mutated cancers paradoxically activate MEK/ERK in Ras-mutated cancers. This activation leads to upregulation of Death receptor 5 (DR5) and sensitizes cancer cells to TRAIL-induced apoptosis, suggesting a novel therapeutic strategy (Oh, Deng, Yue, & Sun, 2016).
Therapeutic Potential of Targeting the Raf/MEK/ERK Signal Transduction Pathway : Raf kinase inhibitors like sorafenib have shown clinical efficacy in various solid tumors. These inhibitors target Raf kinases and other receptor tyrosine kinases associated with angiogenesis and tumor progression, opening new avenues for cancer management (Gollob, Wilhelm, Carter, & Kelley, 2006).
Mechanism of Action
Target of Action
B-Raf inhibitor 1 primarily targets the B-Raf protein, a key signaling molecule in the mitogen-activated protein kinase (MAPK) signaling pathway . This protein plays a crucial role in regulating cell growth, differentiation, and survival . The most common mutation in B-Raf is V600E, which results in a constitutively activated B-Raf protein .
Mode of Action
This compound is a competitive inhibitor of the mutated species of B-Raf, especially potent against the BRAF V600E mutation . It binds to the kinase domain of B-Raf, inhibiting its activity and blocking downstream processes . This inhibition disrupts the MAPK signaling pathway, which can inhibit tumor growth and eventually trigger apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/MAPK pathway . When B-Raf is inhibited, the downstream signaling through this pathway is disrupted. This disruption can lead to decreased cellular proliferation and increased apoptosis, particularly in cells with the BRAF V600E mutation .
Pharmacokinetics
In a first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study, this compound showed generally dose-proportional increases in exposure . The maximum tolerated dose was established as 40 mg/d . The drug had a long terminal half-life and showed an average accumulation in exposure at steady-state .
Result of Action
The molecular effect of this compound is the inhibition of the B-Raf protein, leading to disruption of the MAPK signaling pathway . On a cellular level, this can result in decreased cell proliferation and increased apoptosis, particularly in tumor cells with the BRAF V600E mutation . This can lead to a reduction in tumor growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the drug’s effectiveness . Additionally, the development of resistance to B-Raf inhibitors is a significant challenge, often resulting from the reactivation of the MAPK pathway or the emergence of secondary mutations . Therefore, combination therapies are often necessary to overcome resistance mechanisms .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
B-Raf Inhibitor 1 interacts with the B-Raf protein, which is a serine/threonine protein kinase . This interaction is crucial in the MAPK signaling pathway . An important V600E mutation in B-Raf can cause constitutive B-Raf activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway . It interacts with enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYYGGCHJGEFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


